molecular formula C13H17NO6S B6280238 rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid CAS No. 2243562-30-1

rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid

Cat. No.: B6280238
CAS No.: 2243562-30-1
M. Wt: 315.3
InChI Key:
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Description

rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis, and a methanesulfonyl (mesyl) group, which is a good leaving group in substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl pyrocarbonate for the protection step . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzyloxycarbonyl group can be removed by hydrogenation.

    Substitution: The methanesulfonyl group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: The corresponding amine after removal of the Cbz group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, preventing unwanted side reactions. The methanesulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. These properties make it a valuable tool in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl (Boc) derivatives: Similar protecting groups used in peptide synthesis.

    Methanesulfonyl chloride: A reagent used to introduce the methanesulfonyl group.

    Benzyloxycarbonyl chloride: Used to introduce the Cbz protecting group.

Uniqueness

rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is unique due to the combination of the Cbz protecting group and the mesyl group in a single molecule. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the stepwise construction of complex molecules.

Properties

CAS No.

2243562-30-1

Molecular Formula

C13H17NO6S

Molecular Weight

315.3

Purity

95

Origin of Product

United States

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